molecular formula C11H18ClN B12279494 (R)-N-(1-Phenylethyl)propan-2-amine hydrochloride

(R)-N-(1-Phenylethyl)propan-2-amine hydrochloride

Cat. No.: B12279494
M. Wt: 199.72 g/mol
InChI Key: SVRDLWQPQZOASL-UHFFFAOYSA-N
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Description

®-N-(1-Phenylethyl)propan-2-amine hydrochloride is a chiral amine compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its enantiomeric purity and is often used in the synthesis of various pharmaceuticals and as a resolving agent for the separation of enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-Phenylethyl)propan-2-amine hydrochloride can be achieved through several methods. One common approach involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The application of immobilized whole-cell biocatalysts with ®-transaminase activity has been reported to produce the ®-enantiomers with high enantioselectivity and conversion rates .

Industrial Production Methods

In industrial settings, the production of ®-N-(1-Phenylethyl)propan-2-amine hydrochloride often involves biocatalytic approaches such as kinetic resolution, dynamic kinetic resolution, and asymmetric synthesis. These methods employ various enzymes like lipases, monoamine oxidases, and transaminases to achieve high enantioselectivity and yield .

Chemical Reactions Analysis

Types of Reactions

®-N-(1-Phenylethyl)propan-2-amine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into corresponding oxides.

    Reduction: Reduction reactions can be employed to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted amine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

®-N-(1-Phenylethyl)propan-2-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-N-(1-Phenylethyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for transaminase enzymes, which catalyze the transfer of amino groups to produce enantiomerically pure amines. This process is crucial for the synthesis of various pharmaceuticals and biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    (S)-N-(1-Phenylethyl)propan-2-amine hydrochloride: The enantiomer of the ®-form, often used in similar applications but with different enantioselectivity.

    1-Phenylpropan-2-amine: A related compound used in the synthesis of various pharmaceuticals.

    N-Methyl-1-phenylethylamine: Another related compound with similar chemical properties.

Uniqueness

®-N-(1-Phenylethyl)propan-2-amine hydrochloride is unique due to its high enantiomeric purity and its ability to act as a chiral building block in the synthesis of enantiomerically pure compounds. Its use in biocatalytic approaches for the synthesis of pharmaceuticals sets it apart from other similar compounds .

Properties

IUPAC Name

N-(1-phenylethyl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-9(2)12-10(3)11-7-5-4-6-8-11;/h4-10,12H,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRDLWQPQZOASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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